N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-hydroxy-2-(naphthalen-1-yl)ethyl)oxalamide
Description
Properties
IUPAC Name |
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(2-hydroxy-2-naphthalen-1-ylethyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O5/c25-18(17-7-3-5-14-4-1-2-6-16(14)17)13-23-21(26)22(27)24-15-8-9-19-20(12-15)29-11-10-28-19/h1-9,12,18,25H,10-11,13H2,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTJIFFSUVABWOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C(=O)NCC(C3=CC=CC4=CC=CC=C43)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It has been suggested that the compound may undergo an up-conversion of triplets to singlets via a triplet–triplet annihilation (tta) process. This process is dominant in these compounds due to 2ET1 > ES1.
Biological Activity
N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-hydroxy-2-(naphthalen-1-yl)ethyl)oxalamide is a synthetic compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the compound's biological activity, synthesis methods, and relevant case studies.
Structural Overview
The molecular formula of this compound is C₁₉H₁₉N₃O₃. The compound contains a benzo[b][1,4]dioxin moiety , which is known for various pharmacological properties, and an oxalamide functional group that enhances its potential biological activity.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:
- Formation of the benzo[b][1,4]dioxin core through cyclization reactions.
- Introduction of the naphthalene and hydroxy substituents via alkylation or acylation methods.
- Final assembly of the oxalamide linkage through amide bond formation.
These methods are optimized to achieve high purity and yield of the target compound.
Pharmacological Properties
Preliminary studies suggest that this compound exhibits various biological activities:
- Anticancer Activity : In vitro assays have indicated cytotoxic effects against several cancer cell lines. For instance, compounds with similar structures have shown IC50 values ranging from 93.7 µM to 322.8 µM against cancerous cells while maintaining lower toxicity towards normal cell lines .
- Enzyme Inhibition : Molecular docking studies have revealed potential interactions with key enzymes such as alpha-glucosidase and acetylcholinesterase, suggesting that this compound may act as an inhibitor.
Case Studies
Several studies have explored derivatives of compounds related to N1-(2,3-dihydrobenzo[b][1,4]dioxin). For example:
| Compound | Target | IC50 (µM) | Biological Effect |
|---|---|---|---|
| 3h | HeLa | 93.7 | Significant cytotoxicity |
| 3o | U87 | 97.1 | Comparable to positive control (camptothecin) |
| 4 | PARP1 | 0.88 | Potent inhibitor identified in similar compounds |
These findings indicate that modifications to the oxalamide structure can significantly enhance biological activity and selectivity .
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
Key Observations :
- The target compound shares the dihydrobenzodioxin-naphthalene core with , but differs in the linker (hydroxyethyl vs. hydroxypropyl).
- Triazole-containing analogs (e.g., 6a ) exhibit distinct heterocyclic motifs, which may enhance metabolic stability compared to oxalamides.
Thermodynamic and Hydrogen-Bonding Properties
Table 2: Thermodynamic Parameters of Oxalamide Derivatives
Key Observations :
- The target compound likely exhibits stronger hydrogen bonding than N1,N2-bis(2-nitrophenyl)oxalamide due to its hydroxyl group, but weaker than compound 3 (from ), which has optimized geometry for three-centered interactions.
Spectroscopic Comparisons
Q & A
Basic: What are the optimal synthetic routes for preparing N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-hydroxy-2-(naphthalen-1-yl)ethyl)oxalamide?
Methodological Answer:
The synthesis can leverage copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution reactions. For example:
- Step 1 : Synthesize the dihydrobenzo[d]ioxin-6-amine precursor via alkylation of 1,2-dihydroxybenzene with propargyl bromide under basic conditions (K₂CO₃/DMF), followed by cyclization .
- Step 2 : Functionalize the naphthalene moiety by coupling 1-naphthol with 2-hydroxyethylamine via Mitsunobu or reductive amination .
- Step 3 : Combine intermediates using oxalyl chloride or ethyl oxalate to form the oxalamide bridge. Monitor reaction progress via TLC (hexane:ethyl acetate 8:2) and purify via recrystallization (ethanol/water) .
Basic: Which spectroscopic techniques are most reliable for characterizing this compound?
Methodological Answer:
- IR Spectroscopy : Confirm carbonyl (C=O, ~1670–1680 cm⁻¹) and hydroxyl (-OH, ~3260 cm⁻¹) stretches. Compare with structurally similar oxalamides .
- NMR : Use DMSO-d₆ for solubility. Key signals:
- ¹H NMR : Triazole protons (δ 8.3–8.4 ppm), dihydrobenzo[d]ioxin aromatic protons (δ 6.8–7.2 ppm), and naphthalene protons (δ 7.4–8.1 ppm) .
- ¹³C NMR : Oxalamide carbonyls (δ 165–170 ppm), naphthalene carbons (δ 120–135 ppm) .
- HRMS : Validate molecular ion ([M+H]⁺) with <2 ppm error .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate bioactivity?
Methodological Answer:
- Variable Substituents : Modify the naphthalene hydroxyl group (e.g., methyl ethers, halogenation) and dihydrobenzo[d]ioxin substituents to assess steric/electronic effects .
- In Vitro Assays : Test inhibition of viral proteases (e.g., VEEV) using fluorescence-based enzymatic assays. Compare IC₅₀ values across derivatives .
- Computational Modeling : Perform docking studies (AutoDock Vina) to predict binding affinity to target proteins (e.g., cyclooxygenase-2) .
Advanced: What experimental frameworks assess environmental stability and degradation pathways?
Methodological Answer:
- Hydrolysis Studies : Expose the compound to aqueous buffers (pH 4–9) at 25–50°C. Monitor degradation via HPLC and identify byproducts (e.g., oxalic acid, naphthol derivatives) .
- Photolysis : Use UV irradiation (λ = 254–365 nm) in a photoreactor. Analyze photoproducts via LC-MS/MS .
- Ecotoxicity : Evaluate Daphnia magna immobilization (OECD 202) and algal growth inhibition (OECD 201) to determine EC₅₀ values .
Advanced: How can researchers resolve contradictions in reported spectral data for this compound?
Methodological Answer:
- Cross-Validation : Compare NMR/IR data with structurally analogous compounds (e.g., N-phenylacetamide derivatives) .
- Isotopic Labeling : Use ¹³C-labeled oxalamide precursors to confirm carbonyl assignments in crowded spectral regions .
- Collaborative Reproducibility : Share raw spectra (e.g., via Zenodo) for independent validation, focusing on solvent artifacts (e.g., DMSO-d₆ residual signals) .
Advanced: What strategies optimize yield in multi-step syntheses?
Methodological Answer:
- Intermediate Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) after each step to remove unreacted starting materials .
- Catalyst Optimization : Screen copper catalysts (Cu(OAc)₂ vs. CuI) and ligands (TBTA) for CuAAC efficiency .
- Solvent Effects : Replace DMF with acetonitrile/water (3:1) to reduce side reactions during coupling steps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
